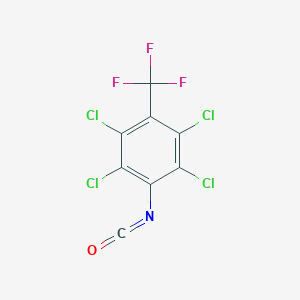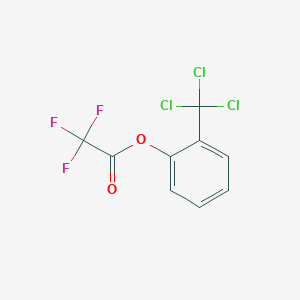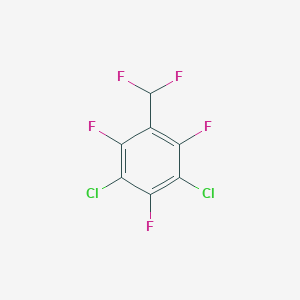
3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride, 99%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride, 99% (abbreviated as DCTFC) is a highly versatile sulfonyl chloride compound used in a variety of organic synthesis applications, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is an important organic intermediate for the synthesis of a variety of compounds and has been used in the synthesis of numerous drugs, including antifungal and antiviral agents. DCTFC is also used as a reagent in the synthesis of other compounds, such as amino acids, peptides, and polymers.
科学的研究の応用
3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride, 99% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used in the synthesis of numerous drugs, such as antifungal and antiviral agents. Additionally, 3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride, 99% has been used in the synthesis of other compounds, such as amino acids, peptides, and polymers.
作用機序
The mechanism of action of 3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride, 99% is based on its ability to form covalent bonds with other molecules. It is capable of forming a sulfonyl chloride bond with a variety of molecules, including those containing nitrogen and oxygen atoms. This bond is extremely stable and can be used to link two molecules together. The formation of this bond is the basis of the synthesis of numerous drugs and other compounds.
Biochemical and Physiological Effects
3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride, 99% has been studied for its biochemical and physiological effects. It has been found to be non-toxic and non-carcinogenic. Additionally, it has been shown to have no mutagenic potential, and no adverse effects on fertility or reproduction. Furthermore, 3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride, 99% has been found to have no adverse effects on the environment.
実験室実験の利点と制限
The use of 3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride, 99% in laboratory experiments offers several advantages. It is highly versatile and can be used in a variety of synthesis applications. Additionally, it is highly stable, non-toxic, and non-carcinogenic. Furthermore, it is relatively inexpensive and easy to obtain. However, there are some limitations to using 3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride, 99% in laboratory experiments. It is relatively reactive and can react with other compounds, which can lead to the formation of unwanted byproducts. Additionally, it can be difficult to purify and can be sensitive to moisture.
将来の方向性
The use of 3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride, 99% in scientific research is likely to continue to grow as its versatility and stability make it an attractive reagent for a variety of applications. Additionally, further research could be conducted to improve the synthesis method and to investigate the potential of 3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride, 99% in other areas, such as drug delivery systems and biocatalysis. Additionally, further research could be conducted to investigate the potential of 3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride, 99% as a substrate for enzymatic reactions and as a catalyst for reactions involving the synthesis of organic compounds. Additionally, further research could be conducted to investigate the potential of 3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride, 99% as a reagent for the synthesis of peptides, proteins, and other biopolymers-based compounds. Finally, further research could be conducted to investigate the potential of 3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride, 99% as a reagent for the synthesis of polymers and other materials.
合成法
3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride, 99% is synthesized by a reaction of trifluoromethanesulfonyl chloride and chloro-3,4-dichlorobenzene in the presence of a base, such as sodium hydroxide. The reaction is carried out in an aqueous solution of the base and the desired product is isolated by filtration. The product is then purified by recrystallization from a suitable solvent.
特性
IUPAC Name |
3,4-dichloro-5-(trifluoromethyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3O2S/c8-5-2-3(16(10,14)15)1-4(6(5)9)7(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSPUGZZHNYEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyloxy]piperidine-1-carboxylate](/img/structure/B6313464.png)



![Succinimidyl-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313491.png)
![Amino-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313493.png)
![Amino-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313497.png)





![4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97%](/img/structure/B6313540.png)
